N-allyl-4-aminobenzenesulfonamide

Carbonic Anhydrase Inhibitors Tumor-Associated Isoforms Sulfonamide SAR

Researchers developing selective carbonic anhydrase inhibitors require well-characterized reference scaffolds-generic sulfanilamide cannot replicate the N-allyl group's conformational flexibility and binding profile. This compound provides validated inhibitory constants (CA I Ki=2.08 µM; CA IX Ki=1.40 µM; CA XII Ki=0.97 µM) enabling reproducible SAR studies and isoform selectivity comparisons. • Quantifiable cross-isoform selectivity profile distinct from unsubstituted or N-alkyl analogs • Calculated LogP 0.82 supports membrane permeability and formulation behavior studies • Available at 95% purity from BenchChem with expedited global shipping for uninterrupted research workflows.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 117057-51-9
Cat. No. B039709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-aminobenzenesulfonamide
CAS117057-51-9
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC=CCNS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C9H12N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7,10H2
InChIKeyZAYPEKUIXUZNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-4-aminobenzenesulfonamide: Structural & Physicochemical Baseline


N-Allyl-4-aminobenzenesulfonamide (CAS 117057-51-9) is an N-allyl-substituted derivative of 4-aminobenzenesulfonamide, with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol [1]. It belongs to the sulfonamide class of compounds and serves as a building block in medicinal chemistry, featuring an allyl group attached to the sulfonamide nitrogen that confers distinct chemical reactivity compared to the parent sulfanilamide . The compound is commercially available at 95% purity, with reported physicochemical properties including a predicted boiling point of 381.1 °C, a density of 1.245 g/cm³, and a LogP of 0.82, which may influence its suitability in different synthetic and biological contexts [2].

Allyl-substituted sulfonamide building block for medicinal chemistry
Carbonic anhydrase (CA) inhibition research; micromolar potency window
Predicted moderate lipophilicity, supporting solubility and permeability screening

Why N-Allyl-4-aminobenzenesulfonamide Outperforms Common Analogs


While 4-aminobenzenesulfonamide derivatives share a common core structure, the specific N-allyl substitution in N-allyl-4-aminobenzenesulfonamide introduces distinct steric and electronic properties that fundamentally alter target engagement profiles. Generic substitution with unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) or with simple N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) fails to replicate the allyl group‘s unique combination of conformational flexibility and potential for covalent or π-interactions, which can dramatically shift isoform selectivity and inhibitory potency against key therapeutic targets such as human carbonic anhydrases [1]. Direct comparative data presented below demonstrate that the N-allyl substitution yields quantifiably different inhibition constants (Ki) across multiple CA isoforms, highlighting the critical importance of selecting the specific N-allyl derivative for applications requiring defined target modulation [2].

Sulfanilamide (unsubstituted core)
Lacks the N-allyl group's steric and electronic profile; CA isoform engagement may differ significantly.
Simple N-alkyl analogs
Methyl or ethyl substituents do not replicate the allyl group's conformational flexibility and potential π-interactions.
Halogenated benzenesulfonamides
Often exhibit nanomolar potency and distinct isoform selectivity; the micromolar window of the allyl derivative may be lost.

N-Allyl-4-aminobenzenesulfonamide: Head-to-Head Comparison Evidence


CA XII Inhibition: N-Allyl Derivative vs. Sulfanilamide

N-Allyl-4-aminobenzenesulfonamide inhibits human carbonic anhydrase XII (CA XII) with a Ki of 966 nM, representing a 1.4- to 3.8-fold improvement in potency compared to the parent sulfanilamide compound, which exhibits Ki values in the range of 1.3–3.7 µM against various CA isoforms in comparable assays [1]. The data were generated using a CO₂ hydration stopped-flow assay with preincubation of the catalytic domain [2]. This quantifiable difference underscores the functional impact of the N-allyl substituent on target engagement and isoform affinity.

CA XII Ki Comparison
Assay context
Ki 966 nM (N-allyl) vs 1.3–3.7 µM (sulfanilamide)
Supports CA XII inhibition research; reported assay context.
Cross-study comparison; human CA XII catalytic domain, CO₂ hydration assay.
Carbonic Anhydrase Inhibitors Tumor-Associated Isoforms Sulfonamide SAR

Isoform Selectivity: CA IX vs. CA I Inhibition

N-Allyl-4-aminobenzenesulfonamide exhibits a measurable, though moderate, preference for the tumor-associated transmembrane isoform CA IX (Ki = 1.40 µM) over the cytosolic isoform CA I (Ki = 2.08 µM), as determined in parallel CO₂ hydration stopped-flow assays [1]. This ~1.5-fold selectivity, while not large, is directionally consistent with the behavior of other N-allyl-substituted benzenesulfonamides and contrasts with the broader, less discriminative inhibition profile of simpler sulfonamide analogs [2].

CA IX/CA I Selectivity
Head-to-head
CA IX Ki 1.40 µM; CA I Ki 2.08 µM (1.5‑fold preference)
Directional isoform-selectivity profile; supports CA IX‑focused studies.
Recombinant human CA I/CA IX catalytic domains; stopped-flow assay.
Carbonic Anhydrase IX Tumor Hypoxia Isoform Selectivity

CA I and II Inhibition by N-Allyl Benzenesulfonamides

A series of N-allylic benzenesulfonamide derivatives, synthesized via superacid chemistry and inclusive of the N-allyl-4-aminobenzenesulfonamide scaffold, demonstrated consistent micromolar inhibitory activity against the physiologically relevant cytosolic isoforms CA I and CA II [1]. While the individual Ki value for the target compound against CA I was 2.08 µM (as per BindingDB), this aligns with the broader class observation that N-allyl substitution yields moderate, not high, potency against these housekeeping isoforms [2]. This contrasts with some other N-substituted sulfonamides (e.g., halogenated derivatives) that exhibit nanomolar potency and highlights the specific, tunable window of activity provided by the allyl moiety.

CA I/II Class Activity
Class-level
CA I Ki 2.08 µM; CA II micromolar (class observation)
Class‑level micromolar inhibition; baseline for SAR exploration.
Other N‑substituted analogs reach nanomolar potency; allyl window distinct.
Carbonic Anhydrase I Carbonic Anhydrase II Sulfonamide Derivatives

LogP and Density: Physicochemical Differentiation

N-Allyl-4-aminobenzenesulfonamide has a calculated LogP of 0.82 and a predicted density of 1.245 g/cm³ . The LogP value suggests a moderate balance between hydrophilicity and lipophilicity, which differs from the more hydrophilic unsubstituted sulfanilamide (LogP ~0.6) and the more lipophilic N,N-diallyl analog (LogP ~1.5) . This intermediate LogP may influence membrane permeability and solubility characteristics, impacting compound handling and potential in vivo behavior.

Physicochemical Profile
Data to verify
LogP 0.82 · Density 1.245 g/cm³ (predicted)
Guides solubility and formulation screening; predicted data.
In silico estimate; experimental verification recommended.
Physicochemical Properties LogP Formulation Science

N-Allyl-4-aminobenzenesulfonamide: Application Scenarios


Tumor-Associated CA Inhibitor Lead Optimization

Researchers developing selective inhibitors of carbonic anhydrase IX (CA IX) or XII (CA XII) for cancer therapy may utilize N-allyl-4-aminobenzenesulfonamide as a benchmark scaffold. Its defined Ki values (CA IX: 1.40 µM; CA XII: 0.97 µM) and moderate isoform selectivity provide a quantifiable reference point for SAR studies aimed at improving potency and selectivity [1].

Pharmacological Probe for CA Isoform Function

The compound‘s established micromolar inhibitory activity against CA I (Ki = 2.08 µM) and CA II, combined with its accessibility, makes it a useful pharmacological tool for dissecting the roles of these housekeeping isoforms in cellular pH regulation, ion transport, and other physiological processes. Its activity profile is distinct from more potent clinical CA inhibitors, offering a graded level of inhibition suitable for certain mechanistic studies [2].

Reference Standard for Sulfonamide Physicochemical Studies

With a calculated LogP of 0.82, N-allyl-4-aminobenzenesulfonamide serves as a valuable reference compound in studies examining the relationship between N-substitution, lipophilicity, and membrane permeability within the sulfonamide class. This is particularly relevant when comparing the effects of different N-alkyl or N-allyl groups on solubility and formulation behavior .

Application
Selection Property
Validation Focus
CA IX/XII inhibitor SAR studies
CA isoform inhibition profile
CA IX & CA XII enzyme assay benchmarking
CA I/II isoform functional probing
Micromolar CA inhibition window
CA I & CA II enzyme activity assays
Sulfonamide physicochemical reference
Predicted lipophilicity & density
Solubility, permeability & formulation screens

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